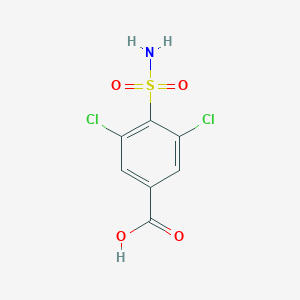

3,5-Dichloro-4-sulfamoylbenzoic acid

Description

Properties

Molecular Formula |

C7H5Cl2NO4S |

|---|---|

Molecular Weight |

270.09 g/mol |

IUPAC Name |

3,5-dichloro-4-sulfamoylbenzoic acid |

InChI |

InChI=1S/C7H5Cl2NO4S/c8-4-1-3(7(11)12)2-5(9)6(4)15(10,13)14/h1-2H,(H,11,12)(H2,10,13,14) |

InChI Key |

RXHUPIVZEKCXCI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)S(=O)(=O)N)Cl)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 3,5 Dichloro 4 Sulfamoylbenzoic Acid

Established Synthetic Routes to 3,5-Dichloro-4-sulfamoylbenzoic acid

The synthesis of 3,5-dichloro-4-sulfamoylbenzoic acid can be approached through classical organic synthesis methodologies, primarily involving the introduction of the sulfamoyl group onto a pre-functionalized benzene (B151609) ring.

Classical Organic Synthesis Approaches

A plausible and commonly employed synthetic strategy for analogous compounds involves a multi-step process starting from a readily available precursor such as 3,5-dichlorobenzoic acid. This classical approach typically includes chlorosulfonation followed by amination.

One potential synthetic pathway commences with the nitration of 3,5-dichlorobenzoic acid to yield 3,5-dichloro-4-nitrobenzoic acid. This intermediate can then be reduced to the corresponding aniline (B41778) derivative, 4-amino-3,5-dichlorobenzoic acid. Subsequent diazotization of the amino group, followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst, would yield the corresponding sulfonyl chloride. Finally, amination of the sulfonyl chloride with ammonia (B1221849) would produce the target compound, 3,5-dichloro-4-sulfamoylbenzoic acid.

An alternative and more direct classical route involves the direct chlorosulfonation of 3,5-dichlorobenzoic acid. This reaction is typically carried out using chlorosulfonic acid, often in the presence of a catalyst. The resulting 3,5-dichloro-4-chlorosulfonylbenzoic acid is then reacted with ammonia to yield the final product. This method is analogous to the synthesis of other isomeric dichlorosulfamoylbenzoic acids, such as 2,4-dichloro-5-sulfamoylbenzoic acid, which is prepared by the chlorosulfonation of 2,4-dichlorobenzoic acid followed by amination.

A summary of a potential classical synthetic route is presented in the table below.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Chlorosulfonation | 3,5-Dichlorobenzoic acid, Chlorosulfonic acid | 3,5-Dichloro-4-chlorosulfonylbenzoic acid |

| 2 | Amination | 3,5-Dichloro-4-chlorosulfonylbenzoic acid, Ammonia | 3,5-Dichloro-4-sulfamoylbenzoic acid |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of 3,5-dichloro-4-sulfamoylbenzoic acid. Key parameters that can be adjusted include reaction temperature, reaction time, and the choice of catalysts and solvents.

For the chlorosulfonation step, the temperature is a critical factor. While higher temperatures can increase the reaction rate, they may also lead to the formation of unwanted byproducts. Therefore, careful control of the temperature is necessary. The molar ratio of the substrate to chlorosulfonic acid is another important parameter to optimize. An excess of chlorosulfonic acid is often used to ensure complete conversion of the starting material.

In the subsequent amination step, the choice of the aminating agent and the reaction conditions can significantly impact the yield. Aqueous ammonia is commonly used, and the reaction is typically carried out at low temperatures to control the exothermicity of the reaction. The pH of the reaction mixture may also need to be controlled to ensure the desired product is obtained.

For instance, in the synthesis of related sulfamoylbenzoic acid derivatives, optimization of the silver(I)-promoted oxidative coupling of precursors showed that the choice of oxidant and solvent, as well as the reaction time, significantly affected the conversion and selectivity. scielo.br Similar principles of systematic variation of reaction parameters can be applied to enhance the synthesis of 3,5-dichloro-4-sulfamoylbenzoic acid.

Development of Chemical Analogues and Derivatives

The chemical scaffold of 3,5-dichloro-4-sulfamoylbenzoic acid offers multiple sites for modification, allowing for the generation of a diverse range of analogues and derivatives with potentially enhanced biological activities. These modifications can be targeted at the carboxyl moiety, the aromatic ring, and the sulfamoyl group.

Modifications at the Carboxyl Moiety

The carboxylic acid group of 3,5-dichloro-4-sulfamoylbenzoic acid is a prime target for derivatization to produce esters and amides.

Esterification: Esters can be synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. A variety of alcohols can be used to introduce different alkyl or aryl groups, thereby modifying the lipophilicity and other physicochemical properties of the parent molecule.

Amide Formation: Amides are readily prepared by coupling the carboxylic acid with a primary or secondary amine. This reaction often requires the use of a coupling agent, such as a carbodiimide (B86325) (e.g., DCC, EDCI) or a phosphonium (B103445) salt, to activate the carboxylic acid. This approach allows for the introduction of a wide array of substituents at the amide nitrogen, providing a powerful tool for structure-activity relationship (SAR) studies. For example, a variety of N-substituted 4-sulfamoylbenzoic acid derivatives have been synthesized to explore their biological activities. google.com

Substitutions on the Aromatic Ring

While the aromatic ring of 3,5-dichloro-4-sulfamoylbenzoic acid is already substituted, further modifications are possible, although potentially challenging due to the existing electron-withdrawing groups. Electrophilic aromatic substitution reactions could introduce additional substituents, but the reactivity of the ring is significantly reduced by the presence of the two chlorine atoms, the carboxylic acid, and the sulfamoyl group.

Nevertheless, nucleophilic aromatic substitution (SNAr) could be a viable strategy to replace one or both of the chlorine atoms with other nucleophiles, especially if the ring is further activated by other electron-withdrawing groups or under specific reaction conditions.

Derivatization of the Sulfamoyl Group

The sulfamoyl group provides another handle for chemical modification. The nitrogen atom of the sulfamoyl group can be alkylated or acylated to introduce a variety of substituents. For instance, in the synthesis of sulfamoyl benzoic acid (SBA) analogues, the sulfamoyl group was derivatized by reacting a sulfamoylbenzoic acid ester with various alkylating agents in the presence of a base like potassium carbonate in DMF. nih.gov This approach allows for the synthesis of N-substituted and N,N-disubstituted sulfamoyl derivatives, which can have profoundly different biological properties compared to the parent compound.

The synthesis of bumetanide, a potent loop diuretic, involves the alkylation of a sulfamoylbenzoic acid derivative, highlighting the importance of this type of modification. ijrpc.comchemicalbook.com

The table below summarizes the key derivatization strategies for 3,5-dichloro-4-sulfamoylbenzoic acid.

| Functional Group | Derivatization Reaction | Potential Reagents | Resulting Derivative |

| Carboxyl Moiety | Esterification | Alcohols (R-OH), Acid catalyst | Esters (R-O-C=O) |

| Carboxyl Moiety | Amide Formation | Amines (R-NH2), Coupling agents | Amides (R-NH-C=O) |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Nucleophiles (e.g., RO-, RS-) | Substituted aromatic derivatives |

| Sulfamoyl Group | N-Alkylation | Alkyl halides (R-X), Base | N-Alkylsulfamoyl derivatives |

| Sulfamoyl Group | N-Acylation | Acyl chlorides (R-COCl), Base | N-Acylsulfamoyl derivatives |

Synthesis of Metal Complexes and Salts

There is no specific information available in the reviewed scientific literature regarding the synthesis of metal complexes or salts derived from 3,5-Dichloro-4-sulfamoylbenzoic acid.

Advanced Synthetic Strategies and Catalytic Considerations

There is no specific information available concerning advanced synthetic strategies or the use of catalysts in the synthesis or derivatization of 3,5-Dichloro-4-sulfamoylbenzoic acid.

Due to the absence of research data for the specified compound, the creation of detailed subsections and data tables as requested is not possible without resorting to speculation, which would violate the principles of scientific accuracy.

Molecular Structure, Conformational Analysis, and Crystallography of 3,5 Dichloro 4 Sulfamoylbenzoic Acid

X-ray Crystallographic Studies of the Compound and its Derivatives

Direct X-ray crystallographic data for 3,5-Dichloro-4-sulfamoylbenzoic acid is not readily found in crystallographic databases. However, analysis of related structures, such as other dichlorinated benzoic acids, provides valuable insights into the likely solid-state arrangement.

In the crystalline state, molecules of substituted benzoic acids typically engage in extensive hydrogen bonding. For 3,5-Dichloro-4-sulfamoylbenzoic acid, it is anticipated that the carboxylic acid group would form strong O-H···O hydrogen bonds, often leading to the formation of centrosymmetric dimers. Furthermore, the sulfamoyl group (-SO₂NH₂) provides additional sites for hydrogen bonding, with the N-H protons acting as donors and the sulfonyl oxygens as acceptors. These interactions would likely result in a complex three-dimensional network. The chlorine substituents can also participate in weaker C-H···Cl and Cl···Cl interactions, further influencing the crystal packing.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in organic molecules, particularly those with flexible conformations and multiple hydrogen bonding sites. Studies on analogous compounds, such as 2-((2,6-dichlorophenyl)amino)benzoic acid, have revealed the existence of different polymorphic forms arising from conformational flexibility. rsc.orgresearchgate.net Given the rotational freedom of the carboxylic and sulfamoyl groups in 3,5-Dichloro-4-sulfamoylbenzoic acid, it is plausible that this compound could also exhibit polymorphism, with different crystal forms displaying variations in their intermolecular interaction patterns and thermodynamic stabilities.

Computational Conformational Analysis

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape of molecules where experimental data is scarce.

The conformational space of 3,5-Dichloro-4-sulfamoylbenzoic acid is primarily defined by the rotation around the C-COOH and C-SO₂NH₂ bonds. Quantum chemical calculations on substituted benzoic acids have shown that the orientation of the carboxylic group relative to the benzene (B151609) ring can lead to different stable conformers. nih.govresearchgate.netresearchgate.net For 3,5-Dichloro-4-sulfamoylbenzoic acid, energy minimization studies would likely identify several low-energy conformers, differing in the dihedral angles of the carboxylic and sulfamoyl groups. The relative energies of these conformers would be influenced by a balance of steric hindrance between the substituents and the potential for intramolecular interactions.

Intramolecular hydrogen bonding can play a significant role in stabilizing specific conformations. In 3,5-Dichloro-4-sulfamoylbenzoic acid, the potential for an intramolecular hydrogen bond between the carboxylic acid proton and an oxygen atom of the adjacent sulfamoyl group, or between a sulfamoyl proton and the carbonyl oxygen of the carboxylic acid, would be a key factor in determining the preferred conformation in the gas phase or in non-polar solvents. The presence and strength of such intramolecular interactions would depend on the specific rotational isomer.

Spectroscopic Characterization Techniques in Structural Elucidation

Spectroscopic techniques are essential for characterizing the molecular structure of compounds. While specific spectra for 3,5-Dichloro-4-sulfamoylbenzoic acid are not widely published, the expected spectral features can be predicted based on its functional groups.

| Spectroscopic Technique | Expected Features for 3,5-Dichloro-4-sulfamoylbenzoic acid |

| ¹H NMR | Aromatic protons would appear as a singlet due to the symmetrical substitution pattern. Resonances for the carboxylic acid proton and the NH₂ protons of the sulfamoyl group would also be present, with their chemical shifts being sensitive to solvent and concentration. |

| ¹³C NMR | Distinct signals for the carbonyl carbon, the aromatic carbons attached to the substituents, and the other aromatic carbons would be observed. The chemical shifts would be influenced by the electronic effects of the chloro, carboxyl, and sulfamoyl groups. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands would include a broad O-H stretch for the carboxylic acid, N-H stretching vibrations for the sulfamoyl group, a C=O stretch for the carbonyl group, and S=O stretching bands for the sulfonyl group. The positions of these bands would provide information about hydrogen bonding. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound. The isotopic pattern of the molecular ion would be characteristic of a molecule containing two chlorine atoms. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

For 3,5-dichloro-4-sulfamoylbenzoic acid, ¹H NMR spectroscopy would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic proton on the benzene ring would appear as a singlet, given its symmetrical substitution pattern. The protons of the sulfamoyl group (-SO₂NH₂) and the carboxylic acid group (-COOH) would also produce signals, typically appearing as broad singlets, and their chemical shifts would be sensitive to the solvent used and concentration.

¹³C NMR spectroscopy would provide information on the carbon framework. One would expect to see signals for the quaternary carbons (those bonded to the chloro, sulfamoyl, and carboxylic acid groups) and the methine carbon (bonded to the aromatic proton), each with a characteristic chemical shift.

A comprehensive search of scientific databases did not yield specific ¹H or ¹³C NMR data for 3,5-dichloro-4-sulfamoylbenzoic acid.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule.

The IR spectrum of 3,5-dichloro-4-sulfamoylbenzoic acid would be expected to exhibit characteristic absorption bands. These would include stretches for the O-H of the carboxylic acid, the N-H stretches of the sulfamoyl group, the C=O of the carboxylic acid, the S=O stretches of the sulfamoyl group, and various vibrations associated with the substituted benzene ring, including C-Cl stretches.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the aromatic ring system.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the benzene ring in 3,5-dichloro-4-sulfamoylbenzoic acid. The absorption maxima (λ_max) would be influenced by the presence of the various substituents on the aromatic ring. The nature of the solvent can also impact the observed spectrum.

Detailed experimental UV-Vis spectral data, including absorption maxima and molar absorptivity for 3,5-dichloro-4-sulfamoylbenzoic acid, could not be located in the searched scientific resources.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

For 3,5-dichloro-4-sulfamoylbenzoic acid, high-resolution mass spectrometry would be able to confirm its exact molecular weight. The mass spectrum would also show a characteristic isotopic pattern due to the presence of two chlorine atoms. Analysis of the fragmentation patterns could provide insights into the molecule's structure, with potential cleavages at the carboxylic acid and sulfamoyl groups.

A thorough search did not uncover any published mass spectrometry data specifically for 3,5-dichloro-4-sulfamoylbenzoic acid.

Theoretical and Computational Chemistry Studies of 3,5 Dichloro 4 Sulfamoylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and properties of molecules from first principles. These methods are crucial for understanding molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT has been widely applied to study the molecular geometry, vibrational frequencies, and electronic properties of various chemical compounds, including those with sulfonamide groups. researchgate.netmdpi.com For 3,5-Dichloro-4-sulfamoylbenzoic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can be used to optimize the molecule's three-dimensional structure and predict its harmonic vibrational frequencies. researchgate.net Such studies allow for a detailed comparison between theoretical and experimental data, for instance, from FT-IR and FT-Raman spectroscopy, helping to confirm the molecular structure and understand its bonding features. researchgate.netresearchgate.net

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. nih.gov A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. nih.govnih.gov For 3,5-Dichloro-4-sulfamoylbenzoic acid, analysis of the HOMO and LUMO distributions would reveal the regions of the molecule most likely to be involved in chemical reactions and charge transfer processes. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies This table presents hypothetical DFT-calculated energy values for 3,5-Dichloro-4-sulfamoylbenzoic acid to illustrate the concept.

| Parameter | Energy (eV) |

| HOMO Energy | -0.267 |

| LUMO Energy | -0.181 |

| Energy Gap (ΔE) | 0.086 |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govlibretexts.org An MEP map illustrates the electrostatic potential on the electron density surface of a molecule. researchgate.net Different colors are used to represent varying potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, prone to nucleophilic attack). nih.gov For 3,5-Dichloro-4-sulfamoylbenzoic acid, an MEP map would likely show negative potential around the oxygen atoms of the carboxyl and sulfamoyl groups, identifying them as sites for electrophilic interaction, while positive potential might be located around the hydrogen atoms. nih.govorientjchem.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulation techniques are used to study the interactions of a molecule with other entities, particularly biological macromolecules like proteins. These in silico methods are instrumental in drug discovery and design.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is frequently used to understand how a small molecule, such as 3,5-Dichloro-4-sulfamoylbenzoic acid, might interact with the active site of a biological target, typically a protein or enzyme. nih.gov For compounds containing a sulfonamide scaffold, common biological targets for docking studies include enzymes like carbonic anhydrases, α-glucosidase, and α-amylase. researchgate.netunibs.it Docking simulations place the ligand (the small molecule) into the binding site of the protein and score the different poses based on their predicted binding affinity. researchgate.net These studies are crucial for identifying potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net

Beyond identifying the best pose, molecular docking analyses provide detailed predictions of the binding mode and the energy of the interaction. nih.gov The binding mode describes the specific interactions between the ligand and the amino acid residues in the protein's active site. nih.gov These interactions can include hydrogen bonds, electrostatic interactions, hydrophobic interactions, and pi-pi stacking. researchgate.netnih.gov The interaction energy, often expressed as a binding energy or dock score in kcal/mol, quantifies the strength of the binding. A lower binding energy generally indicates a more stable and favorable interaction. nih.gov For derivatives of dichlorosulfamoylbenzoic acid, docking studies have shown that interactions like hydrogen bonding with residues such as Glu:276 and hydrophobic interactions with residues like Trp:177 are crucial for binding to enzymes like α-glucosidase and α-amylase. researchgate.netnih.gov

Table 2: Predicted Interactions from Molecular Docking This table shows hypothetical docking results for 3,5-Dichloro-4-sulfamoylbenzoic acid with a target protein to illustrate the type of data generated.

| Biological Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Carbonic Anhydrase IX | -9.8 | HIS-94, LEU-199, GLN-71 | Hydrophobic, Hydrogen Bond |

| α-Glucosidase | -9.7 | GLU:276, HIS:348, TYR:344 | Hydrogen Bond, Pi-Pi Stacking |

| α-Amylase | -9.8 | HIS:90, HIS:232, TRP:177 | Hydrogen Bond, Pi-Pi T-shaped |

Computational Prediction of Molecular Descriptors

Information not available.

Topological Surface Area (TPSA) and Lipophilicity (LogP)

Specific computationally predicted values for the Topological Polar Surface Area (TPSA) and the partition coefficient (LogP) for 3,5-Dichloro-4-sulfamoylbenzoic acid have not been reported in the searched scientific literature or databases.

In Silico ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity Prediction)

A detailed in silico ADMET profile for 3,5-Dichloro-4-sulfamoylbenzoic acid is not available in the public scientific record. Such a profile would typically include predictions for parameters like human intestinal absorption, blood-brain barrier penetration, cytochrome P450 enzyme inhibition, and various toxicity endpoints. Without specific computational studies on this molecule, these predictive data points cannot be provided.

Investigation of Biological Interactions and Molecular Mechanisms of 3,5 Dichloro 4 Sulfamoylbenzoic Acid and Its Analogues in Vitro and Cellular Models

Enzyme Inhibition Studies (in vitro)

In vitro assays have been instrumental in identifying and characterizing the inhibitory effects of 3,5-dichloro-4-sulfamoylbenzoic acid and its analogues on several key enzymes. These studies provide a foundational understanding of the structure-activity relationships that govern their potency and selectivity.

Carbonic Anhydrase (CA) Inhibition Profile and Isoform Selectivity

Derivatives of sulfamoylbenzoic acid are recognized as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. nih.govmdpi.com The primary sulfonamide group is a key feature for the inhibitory activity, as it coordinates with the zinc ion in the active site of the enzyme. nih.gov

Studies on derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid, a structural analogue, have demonstrated significant inhibitory activity against several human CA (hCA) isoforms. A library of oxime ester derivatives showed inhibitory activity against the cytosolic isoforms hCA I and II, as well as the transmembrane, tumor-associated isoforms IX and XII. nih.gov Specifically, all tested compounds exhibited inhibitory activity against hCA IX with inhibition constant (Kᵢ) values in the range of 3.4–43.3 nM. nih.gov

One derivative, compound 11 , was noted for its selectivity towards the tumor-associated hCA IX and XII over the cytosolic isoforms. nih.gov Another derivative, compound 9 , which contains an ortho-cyano phenyl ring, was an effective inhibitor of hCA I. nih.gov Meanwhile, the acetone-derived analogue 16 was the most effective inhibitor of isoform II. nih.gov The inhibitory potential against hCA XII was found to be sensitive to the position and size of halogen substituents on the aromatic ring. nih.gov For instance, the chloro-containing derivative 6 was a slightly more potent inhibitor of hCA XII than its parent compound 4 (Kᵢ = 7.0 nM vs. 7.9 nM). nih.gov

Further research into 4-chloro-3-sulfamoyl benzenecarboxamides revealed that some of these derivatives displayed higher affinity for CA I than for the typically more avid CA II isoform. nih.gov This highlights the potential for developing isoform-selective inhibitors based on the sulfamoylbenzoic acid scaffold.

Alpha-Glucosidase and Alpha-Amylase Inhibitory Activity

Inhibition of α-glucosidase and α-amylase is a key therapeutic strategy for managing postprandial hyperglycemia, a hallmark of type 2 diabetes. nih.govnih.gov These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the digestive tract. nih.gov By inhibiting these enzymes, the rate of glucose absorption is reduced, leading to a decrease in blood sugar levels after a meal. nih.gov

While direct studies on 3,5-dichloro-4-sulfamoylbenzoic acid are limited, research on analogous compounds and extracts containing structurally related molecules has shown promising results. For example, various plant extracts containing phenolic and flavonoid compounds have demonstrated significant inhibitory activity against both α-amylase and α-glucosidase. researchgate.netjyoungpharm.orgmdpi.comcore.ac.uknih.gov The inhibitory effects are often dose-dependent. core.ac.uk Although the specific contribution of sulfamoylbenzoic acid derivatives in these extracts is not detailed, the general activity of aromatic acids and their derivatives suggests potential in this area.

| Compound/Extract | Target Enzyme | IC₅₀ Value | Reference |

|---|---|---|---|

| Acarbose (Standard) | α-Amylase | 5.03 mg/ml | jyoungpharm.org |

| Acarbose (Standard) | α-Glucosidase | 5.13 mg/ml | jyoungpharm.org |

| Lindernia ciliata Extract | α-Amylase | 6.11 mg/ml | jyoungpharm.org |

| Lindernia ciliata Extract | α-Glucosidase | 6.10 mg/ml | jyoungpharm.org |

Cytosolic Phospholipase A2alpha (cPLA2α) Inhibition

Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory process, as it facilitates the release of arachidonic acid, a precursor to pro-inflammatory eicosanoids like prostaglandins (B1171923) and leukotrienes. researchgate.netnih.gov Consequently, inhibitors of cPLA2α are being investigated as potential anti-inflammatory agents. bohrium.comnih.gov

An N,N-disubstituted 4-sulfamoylbenzoic acid derivative, compound 3 , was identified as a micromolar inhibitor of cPLA2α through a ligand-based virtual screening approach. researchgate.netbohrium.com Structural modifications of this initial hit were undertaken to enhance its inhibitory potency. While replacing substituents on the sulfonamide nitrogen with various moieties did not significantly increase activity, structural convergence with known potent benzhydrylindole-substituted benzoic acid derivatives led to compounds with considerable potency. bohrium.com Specifically, the sulfamoyl benzoic acid derivatives 85 and 88 demonstrated submicromolar IC₅₀ values against cPLA2α. researchgate.netbohrium.com Compound 85 was found to be particularly effective with an IC₅₀ of 0.25 µM. researchgate.net

| Compound | IC₅₀ Value (µM) | Reference |

|---|---|---|

| Compound 3 | Micromolar Activity | researchgate.netbohrium.com |

| Compound 85 | 0.25 | researchgate.net |

| Compound 88 | Submicromolar Activity | researchgate.netbohrium.com |

Urease Enzyme Inhibition

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. niscpr.res.innih.gov This enzyme is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, which is associated with peptic ulcers and stomach cancer. nih.govresearchgate.net Therefore, urease inhibitors have significant therapeutic potential. niscpr.res.innih.gov

Derivatives of sulfamoylbenzoic acid, specifically sulfamate (B1201201) derivatives, have been explored for their urease inhibitory effects. nih.gov A study evaluating a series of sulfamate derivatives found them to have remarkable inhibitory effects and high potency. nih.gov One compound, 1q , emerged as a lead inhibitor with an IC₅₀ value of 0.062 ± 0.001 µM, which was approximately 360-fold more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 22.31 ± 0.031 µM). nih.gov Kinetic studies revealed a competitive mode of inhibition for this compound. nih.gov Molecular modeling suggested that the inhibitor interacts with key residues in the active site of the enzyme, including ARG609, ARG439, HIS519, HIS492, HIS593, ALA440, and ALA636. nih.gov

Carboxylesterase Inhibition

Carboxylesterases (CEs) are a group of enzymes that metabolize compounds containing ester groups into their corresponding alcohols and carboxylic acids. americanpharmaceuticalreview.com This process is generally considered a detoxification mechanism for foreign substances. americanpharmaceuticalreview.com However, the inhibition of CEs can alter the metabolism and effectiveness of ester-containing drugs. americanpharmaceuticalreview.comnih.gov

While specific studies on the direct inhibition of carboxylesterases by 3,5-dichloro-4-sulfamoylbenzoic acid are not prevalent, the broader class of small molecules, including various aromatic compounds, is known to interact with these enzymes. For instance, organophosphates and carbamates are known to inhibit CEs. nih.gov The diphenylethane-1,2-dione (benzil) structure is a known scaffold for selective CE inhibitors, with selectivity being dependent on substitutions within the phenyl rings. nih.govresearchgate.net Given the structural features of 3,5-dichloro-4-sulfamoylbenzoic acid, further investigation into its potential to modulate CE activity is warranted.

Cellular Pathway Modulation in Model Systems

Beyond direct enzyme inhibition, the biological effects of 3,5-dichloro-4-sulfamoylbenzoic acid analogues can be attributed to their ability to modulate cellular pathways. In vitro cellular assays using model systems provide insights into these broader mechanisms.

For example, antiproliferative assays were conducted on derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid. Compounds 11 and 12 showed promising antiproliferative effects on MDA-MB-231 triple-negative breast cancer cells, with IC₅₀ values of 108.4 µM and 113.2 µM, respectively. nih.gov In contrast, compound 4 did not show significant activity at the highest concentration tested. nih.gov These cellular assays under normoxic conditions yielded similar results, confirming the efficacy observed in enzyme inhibition studies and suggesting that these compounds may have additional cellular targets. nih.govunibs.it

Antimicrobial Activity in vitro

Research into the biological activities of dichlorinated sulfamoylbenzoic acid analogues has revealed notable antimicrobial properties. One particular analogue, 2,4-dichloro-5-sulfamoyl benzoic acid , isolated from the marine bacterium Streptomyces sp. VITBRK3, demonstrated significant antagonistic activity against methicillin-resistant Staphylococcus aureus (MRSA). scholarsresearchlibrary.com The anti-MRSA activity was quantified by determining the minimum inhibitory concentration (MIC50) values against two different strains of Staphylococcus aureus. scholarsresearchlibrary.com

The compound showed strong potency, suggesting that marine Streptomyces species are a promising source for novel antibiotic compounds. scholarsresearchlibrary.com The efficacy of this particular analogue highlights the potential of the dichlorinated sulfamoylbenzoic acid scaffold in the development of new antibacterial agents. scholarsresearchlibrary.com While various benzamide (B126) and sulfonamide derivatives have been explored for a range of biological activities, including antimicrobial effects, the specific findings for the 2,4-dichloro isomer provide concrete evidence of its potential in this area. researchgate.netnih.gov

| Microorganism | Compound | MIC50 Value (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus (ATCC 29213) | 2,4-dichloro-5-sulfamoyl benzoic acid | 4.0 ± 0.5 | scholarsresearchlibrary.com |

| Staphylococcus aureus (ATCC 25923) | 2,4-dichloro-5-sulfamoyl benzoic acid | 0.8 ± 0.14 | scholarsresearchlibrary.com |

Antifungal Activity in vitro

The investigation of arylsulfonamide-type compounds has shown potential against various fungal species, particularly from the Candida genus. nih.gov Studies on broader categories of benzoic acid derivatives have also indicated that this general chemical structure can exhibit antimycotic properties. researchgate.net For instance, research on 3,4,5-trihydroxybenzoic acid demonstrated antifungal activity against medically important species, including dermatophytes. scirp.org However, a series of novel sulfonamides derived from a 5-chloro-2-hydroxybenzoic acid scaffold were found to exhibit almost no antifungal potency. nih.gov Specific in vitro antifungal data for 3,5-Dichloro-4-sulfamoylbenzoic acid and its direct analogues is not extensively detailed in the available research.

Investigation of Apoptosis Induction in Cancer Cell Lines (in vitro)

The molecular interactions of sulfamoylbenzoic acid analogues have been more closely linked to the prevention of apoptosis rather than its induction in cancer cells. nih.gov Lysophosphatidic acid (LPA) is a lipid mediator known for its strong anti-apoptotic actions, which are triggered by binding to a set of G protein-coupled receptors (GPCRs). nih.govresearchgate.net Analogues of sulfamoylbenzoic acid have been specifically designed as agonists for one of these receptors, LPA2. nih.gov The LPA2 receptor is known to mediate anti-apoptotic and protective effects. nih.gov

A notable non-lipid compound, GRI977143 , which is a selective agonist of LPA2, demonstrated anti-apoptotic efficacy in cell-based models. nih.gov This line of research focuses on developing compounds that can protect healthy cells from programmed cell death induced by stressors like ionizing radiation. nih.govresearchgate.net Therefore, the primary mechanism investigated for these analogues in the context of cell death is the attenuation of apoptosis through LPA2 receptor activation, a pathway that promotes cell survival. nih.govresearchgate.net

Receptor Binding and Signaling Pathway Interactions (in vitro)

Lysophosphatidic Acid Receptor (LPA2) Agonism

A key area of investigation for sulfamoylbenzoic acid (SBA) analogues has been their interaction with lysophosphatidic acid (LPA) receptors. nih.gov LPA is a signaling molecule that influences numerous physiological processes by activating six specific G protein-coupled receptors (LPA1-6). nih.govfrontiersin.org Research has led to the synthesis of SBA analogues that are the first specific agonists of the LPA2 receptor, with some demonstrating subnanomolar activity. nih.gov

The development of these analogues involved modifying a lead compound to enhance potency and specificity for the LPA2 receptor. nih.gov Structure-activity relationship (SAR) studies revealed that the length of a carbon linker and the presence of electron-withdrawing groups on the benzoic acid ring were critical for high-potency agonism. nih.gov For example, a four-carbon linker was found to be optimal, increasing potency from the micromolar to the nanomolar range. nih.gov Further substitution with a chloro group at the meta position relative to the carboxy group resulted in a compound with picomolar activity. nih.gov

These findings highlight the successful design of potent and specific non-lipid agonists for the LPA2 receptor, providing valuable tools for studying LPA2-mediated signaling pathways. nih.gov

| Compound | Description | LPA2 Agonist Activity (EC50, nM) | Reference |

|---|---|---|---|

| 8c | Bromo substitution in meta position | 60.90 ± 9.39 | nih.gov |

| 11c | Fluoro substitution in meta position | 0.15 ± 0.02 | nih.gov |

| 11d | Chloro substitution in meta position | 1.40 ± 0.51 | nih.gov |

Molecular Mechanisms of Action in Pre-clinical Contexts

The molecular mechanisms of action for 3,5-dichloro-4-sulfamoylbenzoic acid and its analogues are diverse, depending on the specific analogue and the biological context.

A primary mechanism elucidated in pre-clinical models is the specific agonism at the LPA2 G protein-coupled receptor. nih.gov Analogues have been engineered to bind to and activate this receptor with high potency. nih.gov Activation of the LPA2 receptor initiates signaling cascades that promote cell survival and inhibit programmed cell death (apoptosis). nih.govresearchgate.net This anti-apoptotic action is a key focus for developing these compounds as potential agents to protect tissues from damage, such as that caused by radiation therapy. nih.gov

A distinct mechanism of action is observed in the antimicrobial activity of certain isomers, such as 2,4-dichloro-5-sulfamoyl benzoic acid . scholarsresearchlibrary.com This compound has been shown to inhibit the growth of pathogenic bacteria, including MRSA, though the precise intracellular target within the bacterial cell has not been fully detailed. scholarsresearchlibrary.com This activity suggests a separate mechanism unrelated to the LPA receptor agonism observed in mammalian cells.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Systematic Investigation of Structural Modifications and Their Biological Effects

Systematic modifications of the 3,5-dichloro-4-sulfamoylbenzoic acid scaffold have been undertaken to probe the impact of various substituents on biological activity. These studies often involve altering different parts of the molecule, including the aromatic ring, the sulfamoyl group, and the carboxylic acid moiety.

One area of investigation has focused on the substitution pattern of the benzoic acid core. For instance, comparing 2,4-dichloro analogs with 3,5-dichloro analogs helps in understanding the steric effects of chlorine positioning on receptor binding or enzyme inhibition. Modifications to the sulfamoyl nitrogen substituents have also been explored. Replacing the hydrogen atoms with different aryl or alkyl groups can significantly alter the compound's potency and selectivity. For example, the introduction of nitro- or fluoro-aryl groups has been investigated to potentially enhance biological activity.

Furthermore, bioisosteric replacements, such as substituting the benzoic acid with a thiophene (B33073) carboxylic acid, have been considered to improve physicochemical properties like solubility, which in turn can affect bioavailability and efficacy.

A summary of systematic modifications and their observed effects is presented in the table below.

| Modification Site | Type of Modification | Observed or Potential Biological Effect |

| Benzoic Acid Core | Altering chlorine positions (e.g., 2,4-dichloro vs. 3,5-dichloro) | Influences steric interactions and binding affinity. |

| Sulfamoyl Nitrogen | Substitution with aryl or alkyl groups (e.g., nitro-, fluoro-aryl) | Can enhance potency and selectivity. |

| Carboxylic Acid | Bioisosteric replacement (e.g., with thiophene carboxylic acid) | May improve solubility and pharmacokinetic properties. |

| Side Chains | Variation of linker length and tail groups | Affects overall molecular length and receptor fit. nih.gov |

Identification of Key Pharmacophoric Elements

Pharmacophore modeling is a crucial tool in understanding the essential structural features required for a molecule to exert a specific biological effect. For derivatives of sulfamoylbenzoic acid, several key pharmacophoric elements have been identified through computational and experimental studies.

A structure-based pharmacophore design approach was instrumental in the development of new sulfamoyl benzoic acid (SBA) analogues. nih.gov This approach helps in identifying the crucial interactions between the ligand and its target receptor. For LPA2 receptor agonists derived from a sulfamoyl benzoic acid scaffold, the key pharmacophoric features include a head group, a chain linker, and a tail group, all of which contribute to the molecule's ability to bind to and activate the receptor. nih.gov

The sulfamoyl group itself is a significant pharmacophoric element, often involved in hydrogen bonding interactions with the target protein. The benzoic acid moiety typically serves as another key interaction point, often forming salt bridges or hydrogen bonds. The dichloro-substituted aromatic ring contributes to the hydrophobic interactions within the binding pocket.

Development and Validation of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding further drug design efforts.

For series of compounds related to sulfamoylbenzoic acid, QSAR studies have been conducted to identify the physicochemical properties that are critical for their biological activity. researchgate.net These studies often employ various molecular descriptors, such as hydrophobicity, molar refractivity, and electronic properties, to build predictive models. nih.gov

For example, in a study of benzoylaminobenzoic acid derivatives, QSAR models revealed that an increase in hydrophobicity, molar refractivity, and aromaticity correlated with increased inhibitory activity. nih.gov The presence of specific functional groups, such as a hydroxyl group, was also found to be conducive to activity, while the presence of heteroatoms like nitrogen, oxygen, or sulfur at certain positions decreased activity. nih.gov The robustness of these QSAR models is typically validated using a test set of molecules to ensure their predictive power. researchgate.net

Ligand-based and Structure-based Drug Design Principles

Both ligand-based and structure-based drug design principles have been applied to the development of analogs of 3,5-dichloro-4-sulfamoylbenzoic acid.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. jubilantbiosys.com In this approach, a set of known active compounds is used to develop a pharmacophore model that defines the essential structural features for activity. jubilantbiosys.com This model can then be used to design new molecules with improved potency and other desired properties. jubilantbiosys.com For instance, if a series of sulfamoylbenzoic acid derivatives show activity against a particular target, their common structural features can be used to guide the synthesis of new, potentially more active, analogs. researchgate.net

Structure-based drug design , on the other hand, relies on the known three-dimensional structure of the target protein. nih.gov This allows for the rational design of ligands that can fit precisely into the active site of the target. Computational docking is a key technique in this approach, where virtual libraries of compounds are screened for their ability to bind to the target. researchgate.net For example, docking studies of sulfamoyl benzoic acid analogues into a homology model of the LPA2 receptor helped in prioritizing scaffold variants for synthesis. nih.gov These studies can reveal key interactions, such as hydrogen bonding and pi-pi stacking, that are crucial for binding affinity. nih.gov

The integration of both ligand-based and structure-based approaches often leads to a more comprehensive understanding of the SAR and facilitates the design of novel and more effective therapeutic agents.

Advanced Analytical Methodologies for Research Applications of 3,5 Dichloro 4 Sulfamoylbenzoic Acid

Chromatographic Separation Techniques

Chromatography is a fundamental analytical tool for separating components of a mixture. For a compound like 3,5-Dichloro-4-sulfamoylbenzoic acid, both high-performance liquid chromatography and gas chromatography can be adapted for effective separation and analysis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally sensitive compounds such as benzoic acid derivatives. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, where a nonpolar stationary phase is used with a polar mobile phase. sielc.comekb.eg The separation mechanism is based on the differential partitioning of the analyte between the two phases.

For compounds structurally similar to 3,5-Dichloro-4-sulfamoylbenzoic acid, RP-HPLC methods often employ a C18 column (a nonpolar stationary phase) and a mobile phase consisting of an aqueous component (like water with a pH modifier such as phosphoric or formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). sielc.comsielc.com Gradient elution, where the composition of the mobile phase is changed over time, is frequently used to achieve optimal separation of the target compound from any impurities or other components in a sample matrix. ekb.eg Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene (B151609) ring in the molecule absorbs UV light. thermofisher.com

Table 1: Illustrative RP-HPLC Parameters for Analysis of Benzoic Acid Derivatives

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Stationary Phase | C18 (Octadecylsilyl silica (B1680970) gel), 3-5 µm particle size | Provides a nonpolar surface for hydrophobic interactions. |

| Mobile Phase | Gradient mixture of Acetonitrile and Water (with 0.1% Formic or Phosphoric Acid) | The organic modifier (acetonitrile) elutes the compound, while the acid controls the ionization of the carboxylic acid group to ensure good peak shape. sielc.comsielc.com |

| Flow Rate | 0.8 - 1.5 mL/min | Controls the speed of the separation and analysis time. |

| Detection | UV Spectrophotometry at ~254 nm | The aromatic ring allows for sensitive detection at this wavelength. thermofisher.com |

| Column Temperature | 25 - 40 °C | Maintained to ensure reproducible retention times. |

This table presents typical conditions used for related benzoic acid compounds and serves as a starting point for method development for 3,5-Dichloro-4-sulfamoylbenzoic acid.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, 3,5-Dichloro-4-sulfamoylbenzoic acid, with its polar carboxylic acid and sulfamoyl functional groups, is non-volatile and thermally labile. Direct analysis by GC is therefore challenging.

To make the compound suitable for GC analysis, a derivatization step is typically required. This process involves chemically modifying the polar functional groups to create a more volatile and thermally stable derivative. For the carboxylic acid group, esterification (e.g., methylation) is a common approach. The sulfamoyl group may also undergo derivatization. After derivatization, the resulting compound can be separated on a GC column, often a capillary column with a nonpolar or medium-polarity stationary phase, and detected using a flame ionization detector (FID) or a mass spectrometer (MS). GC-MS provides both quantitative data and structural information from the mass spectrum of the analyte. nih.gov

Spectrometric Detection and Quantification in Research Samples

Spectrometric methods are used to measure the interaction of electromagnetic radiation with a sample, providing information about its elemental composition and concentration.

Elemental analysis is a fundamental technique used to determine the elemental composition (by mass percent) of a compound. This is crucial for verifying the identity and purity of a newly synthesized batch of 3,5-Dichloro-4-sulfamoylbenzoic acid. The analysis is performed using an elemental analyzer, which combusts the sample at high temperatures. The resulting combustion gases (such as CO₂, H₂O, N₂, and SO₂) are separated and quantified to determine the percentage of carbon, hydrogen, nitrogen, and sulfur. The percentage of chlorine is determined separately, often through titration or ion chromatography after combustion and absorption in a solution.

Based on its molecular formula, C₇H₅Cl₂NO₄S, the theoretical elemental composition of 3,5-Dichloro-4-sulfamoylbenzoic acid can be calculated.

Table 2: Theoretical Elemental Composition of 3,5-Dichloro-4-sulfamoylbenzoic acid

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percent Composition (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 84.077 | 30.03 |

| Hydrogen | H | 1.008 | 5.040 | 1.80 |

| Chlorine | Cl | 35.453 | 70.906 | 25.32 |

| Nitrogen | N | 14.007 | 14.007 | 5.00 |

| Oxygen | O | 15.999 | 63.996 | 22.86 |

| Sulfur | S | 32.065 | 32.065 | 11.45 |

| Total | | | 280.091 | 100.00 |

Atomic Absorption Spectroscopy (AAS) is a highly sensitive technique used for determining the concentration of specific elements, primarily metals, in a sample. libretexts.org It is not used to directly quantify an organic molecule like 3,5-Dichloro-4-sulfamoylbenzoic acid. However, in research applications, AAS could be employed to quantify trace metal impurities within a sample of the compound or to measure the concentration of specific metal ions in a biological or environmental sample where the compound is also present.

The process involves atomizing the sample, typically in a flame or a graphite (B72142) furnace, to convert the elements into free atoms in the ground state. libretexts.org A light source specific to the element of interest is passed through the atomized sample, and the amount of light absorbed is proportional to the concentration of that element. libretexts.org Sample preparation is critical and often involves digesting the sample matrix, for instance using strong acids, to bring the target elements into solution before analysis. libretexts.orglasalle.edu

Electrochemical Methods in Chemical Analysis

Electrochemical methods analyze an analyte by measuring changes in electrical properties like potential or current in an electrochemical cell. These techniques can be applied to the analysis of 3,5-Dichloro-4-sulfamoylbenzoic acid due to the presence of electrochemically active functional groups. The carboxylic acid, the aromatic ring, and the chloro-substituents can all potentially undergo oxidation or reduction reactions at an electrode surface.

Techniques like cyclic voltammetry could be used to study the redox behavior of the compound, identifying the potentials at which it is oxidized or reduced. This information can be leveraged to develop quantitative analytical methods, such as amperometry or differential pulse voltammetry, which offer high sensitivity and selectivity for detecting the compound in various samples. The choice of electrode material (e.g., glassy carbon, platinum) and supporting electrolyte are critical parameters that must be optimized to achieve a reliable analytical signal. While electrochemical methods were historically important for organic synthesis, including the reduction of halogenated compounds and the oxidation of carboxylic acids, their application in modern analytical chemistry provides a sensitive means of quantification. nih.gov

Microscopic Techniques for Surface Analysis (e.g., SEM for thin films)

The surface morphology of thin films is a critical parameter that dictates their physical and chemical properties and, consequently, their performance in various applications. Microscopic techniques, particularly Scanning Electron Microscopy (SEM), are indispensable tools for the high-resolution characterization of these surfaces. SEM provides detailed topographical information, allowing researchers to visualize surface features, grain size, porosity, and film uniformity.

While specific research focusing exclusively on the surface analysis of thin films composed of 3,5-Dichloro-4-sulfamoylbenzoic acid is not extensively detailed in publicly available literature, valuable insights can be drawn from studies on closely related sulfamoylbenzoic acid derivatives used as additives in advanced materials. For instance, research on the use of 4-chloro-3-sulfamoylbenzoic acid (CSBA) derivatives as additives in perovskite thin films for solar cells demonstrates the utility of SEM in elucidating morphological changes. acs.org

In a study by Li et al., SEM was employed to investigate the top-view surface morphology of perovskite films treated with different CSBA derivatives. acs.org The analysis revealed that the introduction of these molecular additives had a significant impact on the crystallization process and the final grain structure of the film. The SEM images showed that the control perovskite film (without additives) had non-uniform grains and numerous grain boundaries. acs.org In contrast, the films treated with CSBA derivatives exhibited a more uniform surface with significantly larger grain sizes. acs.org This increase in grain size and reduction in grain boundaries are crucial for improving the performance and stability of solar cells, as they reduce defect sites for non-radiative recombination. acs.org

The findings from such studies underscore the capability of SEM to provide direct visual evidence of the effect of chemical compounds on the nanoscale architecture of thin films. The morphological parameters obtained from SEM analysis are often quantified and compared to establish structure-property relationships.

The table below summarizes representative findings from the SEM analysis of perovskite thin films modified with sulfamoylbenzoic acid derivatives, illustrating the type of data generated in such research. acs.org

| Sample | Additive | Observed Grain Size | Surface Morphology Description |

| Control Film | None | Smaller, non-uniform | Non-uniform surface with high density of grain boundaries. |

| Modified Film A | OH-CSBA | Significantly larger | Homogeneous surface with large, well-defined grains and reduced grain boundaries. |

| Modified Film B | NH2-CSBA | Larger than control | Improved uniformity and larger grains compared to the control film. |

| Modified Film C | Cl-CSBA | Larger than control | Enhanced grain growth and a more uniform surface topology. |

This table is generated based on findings for 4-chloro-3-sulfamoylbenzoic acid (CSBA) derivatives as reported by Li et al., and is presented here to illustrate the application of SEM for surface analysis of thin films containing related compounds. acs.org

In addition to SEM, Atomic Force Microscopy (AFM) is often used as a complementary technique to provide three-dimensional surface topography and quantitative data on surface roughness. acs.org In the same study, AFM images corroborated the SEM findings, showing that the additive-modified films were smoother and had a more ordered structure. acs.org Together, these microscopic techniques provide a comprehensive understanding of how a compound like a sulfamoylbenzoic acid derivative can influence the morphology and quality of a thin film at the nanoscale.

Applications of 3,5 Dichloro 4 Sulfamoylbenzoic Acid in Chemical and Material Sciences

As a Versatile Building Block in Organic Synthesis

Precursor for Complex Heterocyclic Compounds

There is no available scientific literature detailing the use of 3,5-Dichloro-4-sulfamoylbenzoic acid as a precursor for the synthesis of complex heterocyclic compounds.

Role in Ligand Synthesis for Coordination Chemistry

No published studies were found that describe the application of 3,5-Dichloro-4-sulfamoylbenzoic acid in the synthesis of ligands for coordination chemistry.

Integration in Functional Materials and Polymers

Design of Crystalline Materials and Coordination Polymers

There is no available research on the use of 3,5-Dichloro-4-sulfamoylbenzoic acid in the design or synthesis of crystalline materials or coordination polymers.

Corrosion Inhibition in Material Science

No studies have been published that investigate or demonstrate the use of 3,5-Dichloro-4-sulfamoylbenzoic acid for corrosion inhibition in material science.

Use as a Chemical Probe or Reference Standard in Research

There is no indication in the scientific or commercial literature that 3,5-Dichloro-4-sulfamoylbenzoic acid is used as a chemical probe or is available as a certified reference standard for research purposes.

Emerging Research Trends and Future Directions for 3,5 Dichloro 4 Sulfamoylbenzoic Acid

Exploration of Novel Synthetic Strategies and Green Chemistry Approaches

The synthesis of sulfamoylbenzoic acid derivatives is evolving beyond traditional methods, with a significant push towards efficiency, diversity, and sustainability. Modern synthetic chemistry offers new avenues for creating libraries of compounds based on the 3,5-dichloro-4-sulfamoylbenzoic acid core.

Detailed Research Findings: Recent strategies focus on late-stage modification, which allows for the rapid generation of diverse product libraries from a common intermediate. For the related compound 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide), researchers have developed an efficient one-pot, two-step protocol that involves the in situ formation of an acyl chloride followed by a reaction to create an oxime ester intermediate. unibs.it This intermediate can then be readily converted into a variety of novel derivatives through reactions like Schiff's base formation, demonstrating a convergent and atom-economical synthesis approach. unibs.itacs.org

In line with the principles of green chemistry, there is a growing emphasis on developing environmentally benign synthetic routes. A key trend is the use of water as a solvent, which significantly reduces reliance on volatile organic compounds. For instance, a simple and rapid method for the synthesis of sulfonyl chlorides has been described using an oxone-KX (where X is Cl or Br) system in water. rsc.org This approach is highly efficient for the oxyhalogenation of thiols and disulfides, which are precursors to sulfonamides. rsc.org Another patented method for a related isomer, 2,4-dichloro-5-sulfamoylbenzoic acid, highlights a "green synthesis route" characterized by fewer process steps, readily available raw materials, and reduced pollution. google.com The application of such green principles to the synthesis of 3,5-Dichloro-4-sulfamoylbenzoic acid is a primary objective for future research, aiming to improve the environmental footprint of its production.

Identification of Undiscovered Biological Targets via High-Throughput Screening (in vitro)

High-Throughput Screening (HTS) has become an indispensable tool in drug discovery, enabling the rapid assaying of large numbers of compounds against selected biological targets. nih.gov This technology is pivotal for uncovering novel biological activities for scaffolds like 3,5-Dichloro-4-sulfamoylbenzoic acid. The core principle of HTS is to use automation, robotics, and sensitive detection methods to test thousands to millions of samples per day, quickly identifying "hits" that modulate a target in a desired manner. nih.govnews-medical.net

Detailed Research Findings: While broad HTS campaigns on 3,5-Dichloro-4-sulfamoylbenzoic acid itself are not widely published, in vitro screening of its close analogs has successfully identified interactions with several important enzyme classes. These studies serve as a proof-of-concept for the potential of this chemical scaffold. For example, a focused library of oxime ester derivatives of the related 2,4-dichloro-5-sulfamoylbenzoic acid was synthesized and tested in vitro for its ability to inhibit human carbonic anhydrase (hCA) isoforms. acs.orgnih.gov This screening identified a derivative that was selective toward the tumor-associated hCA IX and XII isoforms over the common cytosolic isoforms I and II. nih.gov

In another line of research, derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid were evaluated for their inhibitory activity against key carbohydrate-hydrolyzing enzymes. nih.gov In vitro assays for α-glucosidase and α-amylase inhibition were performed, revealing that one derivative, 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid, was significantly more potent than the standard drug acarbose. nih.gov These findings demonstrate that systematic in vitro screening of compound libraries built around the dichlorosulfamoylbenzoic acid core can successfully identify potent and selective modulators of diverse biological targets. Future HTS campaigns could expand this search to a wider range of targets, including kinases, proteases, and G-protein coupled receptors, to uncover previously unknown biological functions.

Integration with Artificial Intelligence and Machine Learning for Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the design of new chemical compounds. These computational approaches can analyze vast datasets to identify patterns and predict the properties of novel molecules, thereby accelerating the drug discovery process and reducing costs. nih.govplos.org Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, virtual screening, and molecular dynamics simulations are becoming standard practice. nih.gov

Detailed Research Findings: For derivatives of the closely related 2,4-dichloro-5-sulfamoylbenzoic acid, computational tools have been instrumental in guiding their design and understanding their biological activity. Molecular docking studies, a key in silico method, have been used to predict how these compounds bind to the active sites of target enzymes like α-glucosidase and α-amylase. nih.govresearchgate.net These simulations revealed that the compounds interact with active site residues through specific hydrogen bonds and pi interactions, providing a structural basis for their inhibitory activity. nih.gov

Furthermore, computational approaches are used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. researchgate.net In silico ADMET screening of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives showed that the synthesized compounds had negligible predicted toxicity and favorable solubility and absorption profiles. researchgate.net More advanced AI techniques, such as deep learning, are being employed to build predictive QSAR models for antiplasmodial activity and cytotoxicity of large compound datasets, allowing for the prioritization of novel candidates for experimental testing. plos.org The application of these AI and ML tools to the 3,5-Dichloro-4-sulfamoylbenzoic acid scaffold can guide the synthesis of new analogs with optimized potency, selectivity, and drug-like properties.

| Computational Technique | Application in Compound Design | Example from Related Analogs |

|---|---|---|

| Molecular Docking | Predicts the binding orientation and affinity of a molecule to a biological target. | Used to compute binding attributes with α-glucosidase and α-amylase active sites. nih.govresearchgate.net |

| 3D-QSAR | Relates the 3D properties of molecules to their biological activity to build predictive models. | A 3D-QSAR model was implemented in a virtual screening workflow for related structures. nih.gov |

| In Silico ADMET Prediction | Forecasts the pharmacokinetic and toxicity properties of a compound before synthesis. | Predicted negligible toxicity and good absorption for 2,4-dichloro-5-sulfamoylbenzoic acid derivatives. researchgate.net |

| Virtual Screening | Computationally screens large libraries of compounds to identify those most likely to bind to a target. | Used to screen the ZINC database for potential TRAP1 inhibitors based on a pharmacophore model. mdpi.com |

| Deep Learning Models | Uses neural networks to predict activity and cytotoxicity from molecular structures. | Applied to identify novel antimalarial candidates with low cytotoxicity. plos.org |

Development of Advanced Analytical Techniques for Trace Analysis in Complex Matrices (non-biological samples)

As the applications of 3,5-Dichloro-4-sulfamoylbenzoic acid and its derivatives expand, the need for sensitive and specific analytical methods for their detection in non-biological matrices, such as environmental water samples, becomes critical. The development of advanced analytical techniques is essential for monitoring their presence, fate, and potential impact as micropollutants.

Detailed Research Findings: The main advancements in the trace analysis of environmental contaminants involve the coupling of liquid chromatography (LC) with hybrid and tandem mass spectrometry (MS) instruments. researchgate.net Techniques such as triple quadrupole (QqQ) LC-MS, Time-of-Flight (TOF), and Quadrupole-Time-of-Flight (Q-TOF) mass spectrometry provide high sensitivity and specificity. researchgate.net For the analysis of emerging contaminants in wastewater and river water, these methods have achieved method detection limits (MDLs) as low as 2 to 5 nanograms per liter (ng/L). researchgate.net The identity of a target compound is typically confirmed by monitoring two specific precursor-to-product ion transitions in MS/MS mode, which provides the necessary confidence for identification. researchgate.net

While specific methods for 3,5-Dichloro-4-sulfamoylbenzoic acid are not detailed in the provided results, the techniques are directly applicable. For instance, a related compound, 3,5-Dichloro-4-hydroxybenzene sulfonic acid, was identified as a persistent pollutant in natural waters using these advanced analytical approaches. researchgate.net Additionally, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used technique for determining the purity of benzoic acid derivatives and quantifying their related impurities. ekb.eg The validation of such methods according to international guidelines ensures their accuracy, precision, and reliability for quality control and environmental monitoring. ekb.eg

| Analytical Technique | Principle | Typical Application | Achieved Sensitivity |

|---|---|---|---|

| LC-QqQ-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry for high selectivity and quantification. | Targeted analysis of known environmental contaminants. researchgate.net | ≤ 5 ng/L in effluent wastewater. researchgate.net |

| LC-Q-TOF-MS | Combines liquid chromatography with high-resolution mass spectrometry for accurate mass measurement. | Screening for "known unknowns" and identifying transformation products. researchgate.net | ≤ 2 ng/L in river water. researchgate.net |

| RP-HPLC | Separates compounds based on hydrophobicity using a nonpolar stationary phase. | Purity determination and impurity profiling of raw materials. ekb.eg | Can achieve Limit of Detection (LOD) and Quantitation (LOQ) at impurity levels of 0.15% or lower. ekb.eg |

Interdisciplinary Research Opportunities in Chemical Biology and Medicinal Chemistry (pre-clinical)

The 3,5-Dichloro-4-sulfamoylbenzoic acid scaffold represents a promising starting point for pre-clinical research in chemical biology and medicinal chemistry. Its structure can be systematically modified to create chemical probes for studying biological processes or to develop lead compounds for new therapeutic agents.

Detailed Research Findings: An excellent example of this potential lies in the development of carbonic anhydrase inhibitors (CAIs). The primary sulfonamide group (-SO₂NH₂) is a classic pharmacophore for CAIs. acs.org Pre-clinical research on derivatives of the related 2,4-dichloro-5-sulfamoylbenzoic acid has led to the synthesis of compounds that selectively inhibit tumor-associated carbonic anhydrases IX and XII. acs.orgnih.gov These isoforms are involved in pH regulation in hypoxic tumors, making them attractive targets for anticancer therapies. In vitro antiproliferative assays on human breast cancer cell lines confirmed that some of these derivatives could reduce cancer cell proliferation. acs.orgnih.gov

Another promising area is the development of modulators for G-protein coupled receptors (GPCRs). In one study, medicinal chemistry efforts guided by computational modeling led to the design and synthesis of sulfamoyl benzoic acid analogues as specific agonists of the lysophosphatidic acid receptor 2 (LPA₂). nih.gov This research demonstrated that isosteric replacement of a sulfur atom with a sulfamoyl group (-NH-SO₂) could produce highly potent and specific receptor agonists. nih.gov These examples of pre-clinical research highlight the versatility of the dichlorosulfamoylbenzoic acid core. By applying similar medicinal chemistry strategies, the 3,5-dichloro isomer can be used to generate novel compounds for investigation against a wide array of pre-clinical targets in oncology, metabolic diseases, and beyond.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-Dichloro-4-sulfamoylbenzoic acid, and how can reaction conditions be optimized to improve yield?

- Methodology :

- Stepwise sulfamoylation : Begin with 3,5-dichloro-4-hydroxybenzoic acid (precursor available commercially, e.g., CAS 3336-41-2 ) and react with sulfamoyl chloride in anhydrous dichloromethane under nitrogen. Use triethylamine as a base to neutralize HCl byproducts. Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:2) .

- Purification : Recrystallize the crude product from ethanol/water (70:30) to remove unreacted starting materials. Confirm purity via HPLC (C18 column, mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water) .

- Yield optimization : Adjust stoichiometry (1.2 equivalents of sulfamoyl chloride) and temperature (0°C to room temperature gradient) to minimize side reactions.

Q. How can researchers validate the structural integrity of 3,5-Dichloro-4-sulfamoylbenzoic acid using spectroscopic techniques?

- Analytical workflow :

- NMR : Acquire - and -NMR spectra in deuterated DMSO. Key signals: sulfamoyl protons (δ ~7.5 ppm, broad singlet) and carboxylic acid proton (δ ~13 ppm). Compare with reference data from PubChem or NIST .

- Mass spectrometry : Use ESI-MS in negative ion mode to observe [M-H] peak at m/z 283.93 (calculated for CHClNOS). Cross-validate with high-resolution data .

- Elemental analysis : Confirm %C, %H, %N, and %S deviations within ±0.3% of theoretical values.

Q. What chromatographic methods are effective for separating 3,5-Dichloro-4-sulfamoylbenzoic acid from common synthetic impurities?

- HPLC conditions :

- Column: Zorbax Eclipse Plus C18 (4.6 × 150 mm, 5 µm).

- Mobile phase: Gradient of 10%–90% acetonitrile in 0.1% formic acid over 20 minutes.

- Detection: UV at 254 nm.

- Critical impurities: 4-chloro-5-sulfamoylbenzoic acid (retention time ~8.2 min) and unreacted hydroxybenzoic acid precursor (~6.5 min) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of 3,5-Dichloro-4-sulfamoylbenzoic acid, particularly in polymorphic forms?

- Crystallization and refinement :

- Grow single crystals via slow evaporation from a methanol/water (1:1) solution.

- Use SHELXL for structure refinement . Address challenges like twinning (common in polar space groups) by applying HKLF5 data merging.

- Analyze hydrogen bonding (e.g., sulfamoyl-carboxylic acid interactions) to explain stability differences between polymorphs .

Q. What strategies mitigate hydrolytic degradation of 3,5-Dichloro-4-sulfamoylbenzoic acid in aqueous buffers during biological assays?

- Stability studies :

- Conduct accelerated degradation tests in PBS (pH 7.4) at 40°C. Monitor via HPLC for hydrolyzed products (e.g., 3,5-dichloro-4-hydroxybenzoic acid).

- Prevention : Use lyophilized formulations or add stabilizers (e.g., 0.1% ascorbic acid) to buffer solutions. Store stock solutions in anhydrous DMSO at -20°C .

Q. How do electronic effects of the sulfamoyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Computational and experimental analysis :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient regions at the chloro positions.

- Validate via reactions with nucleophiles (e.g., sodium methoxide). Monitor regioselectivity using -NMR if fluorinated analogs are synthesized .

Q. How should researchers resolve contradictions between theoretical and experimental -NMR chemical shifts for this compound?

- Troubleshooting workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.